2-Iodo-1-(perfluorohexyl)octane

Catalog No.
S1542993
CAS No.
109574-84-7
M.F
C14H16F13I
M. Wt
558.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodo-1-(perfluorohexyl)octane

CAS Number

109574-84-7

Product Name

2-Iodo-1-(perfluorohexyl)octane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane

Molecular Formula

C14H16F13I

Molecular Weight

558.16 g/mol

InChI

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3

InChI Key

GVWXUPPPAHSALU-UHFFFAOYSA-N

SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I

The exact mass of the compound 2-Iodo-1-(perfluorohexyl)octane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

2-Iodo-1-(perfluorohexyl)octane (CAS 109574-84-7) is a high-purity semifluorinated alkane (SFA) intermediate characterized by a perfluorohexyl chain linked to an octane backbone via a secondary iodine atom. Commercially, it is most valued as the direct, late-stage precursor to 1-(perfluorohexyl)octane (F6H8), a critical compound used in advanced ophthalmic formulations and dry eye disease therapeutics [1]. By providing a pre-assembled fluorophilic-lipophilic block with a reactive carbon-iodine handle, this intermediate allows manufacturers to bypass complex atom-transfer radical addition (ATRA) chemistry, offering a streamlined route to saturated SFAs, semifluorinated alkenes, and specialized fluorous surfactants [2].

Substituting pre-purified 2-iodo-1-(perfluorohexyl)octane with its raw building blocks—perfluorohexyl iodide and 1-octene—introduces significant process liabilities. In-house synthesis via radical addition requires specialized initiators (like AIBN or photocatalysts), precise thermal control, and rigorous purification to remove unreacted perfluoroalkyl iodides, which are highly persistent and complicate downstream API purification [1]. Furthermore, attempting to use the fully saturated end-product (perfluorohexyloctane) as a substitute in materials science applications fails entirely, as it lacks the reactive secondary iodine necessary for downstream elimination or nucleophilic substitution[2]. Consequently, procuring the purified iodo-adduct is mandatory for workflows requiring both immediate reactivity and strict impurity control.

Elimination of Radical Addition Steps in SFA Manufacturing

Procuring 2-iodo-1-(perfluorohexyl)octane allows manufacturers to directly execute the final reduction step to perfluorohexyloctane (F6H8), achieving yields of up to 88% under standard catalytic or chemical reduction[1]. In contrast, starting from baseline precursors (perfluorohexyl iodide and 1-octene) requires an initial radical addition step that typically caps at 83% yield and necessitates the handling of hazardous radical initiators like AIBN at elevated temperatures (70–110°C) [2]. This pre-assembled intermediate effectively collapses a two-step, hazardous process into a single, mild reduction step.

Evidence DimensionSynthetic steps and overall yield to F6H8
Target Compound Data1 step (reduction), 85–88% yield
Comparator Or Baseline2 steps (ATRA + reduction), ~70% overall yield from C6F13I + 1-octene
Quantified DifferenceEliminates 1 synthetic step and avoids a ~17% yield loss associated with the ATRA reaction
ConditionsCatalytic hydrogenation/chemical reduction vs. AIBN-initiated radical addition followed by reduction

Bypassing the radical addition step reduces manufacturing time, eliminates the need for specialized radical chemistry infrastructure, and improves overall throughput for SFA production.

Regiopurity and Control of Fluorinated Impurities

High-grade commercial 2-iodo-1-(perfluorohexyl)octane provides a regiopurity exceeding 97%, ensuring that the perfluoroalkyl group is strictly located at the terminal position of the octane chain [1]. When synthesized in-house without optimized purification protocols, the crude ATRA mixture often contains telomerized byproducts or internal addition isomers caused by the trace isomerization of 1-octene [2]. Because these fluorinated impurities are chemically similar to the target SFA, they are notoriously difficult to separate during the final API distillation phases.

Evidence DimensionPrecursor regiopurity and byproduct profile
Target Compound Data>97% regiopurity, minimal telomerization
Comparator Or BaselineCrude in-house ATRA mixtures containing 3–5% telomers and isomers
Quantified DifferenceReduces downstream fluorinated impurity load by >3%
ConditionsGas Chromatography (GC) purity analysis of SFA intermediates

Procuring a highly regiopure intermediate is critical for pharmaceutical applications where trace fluorinated impurities can derail regulatory approval.

Reactive Versatility vs. Saturated SFA Analogs

While the fully saturated product (perfluorohexyloctane) is chemically inert, 2-iodo-1-(perfluorohexyl)octane retains a highly reactive secondary C-I bond, enabling rapid dehydrohalogenation to form semifluorinated alkenes[1]. The elimination of the iodine atom can be achieved efficiently using basic conditions (e.g., NaOH in methanol) at mild temperatures (45–50°C), yielding 1-(perfluorohexyl)-1-octene in >84% yield [2]. Saturated SFAs cannot undergo these transformations, making the iodo-compound the exclusive choice for synthesizing functionalized fluorous materials.

Evidence DimensionDownstream functionalization yield
Target Compound Data>84% yield for dehydrohalogenation to semifluorinated alkenes
Comparator Or Baseline0% yield (chemically inert) for perfluorohexyloctane
Quantified DifferenceAbsolute enabler of functionalization (>84% vs 0%)
ConditionsBase-mediated elimination (NaOH/MeOH, 45–50°C)

For materials scientists developing custom fluorous coatings or surfactants, the iodo-intermediate provides an essential reactive handle that fully saturated SFAs lack.

Synthesis of Ophthalmic Semifluorinated Alkanes

As the direct precursor for perfluorohexyloctane (F6H8), this compound is ideal for pharmaceutical manufacturers producing non-aqueous eye drops for dry eye disease, allowing them to bypass hazardous radical chemistry and streamline API production [1].

Development of Semifluorinated Alkenes

The reactive secondary iodine makes it the premier starting material for base-mediated dehydrohalogenation, yielding 1-(perfluorohexyl)-1-octene for use in advanced fluoropolymer synthesis and material science[2].

Fluorous Surfactant Manufacturing

Used as a lipophilic-fluorophilic building block where the iodine position is substituted with polar headgroups to create specialized surfactants for high-performance coatings, membranes, and leveling agents [3].

XLogP3

9.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

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